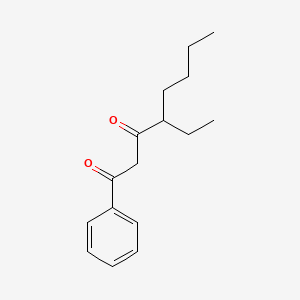

1,3-Octanedione, 4-ethyl-1-phenyl-

Description

Structural Classification and Nomenclature within Diketone Chemistry

1,3-Octanedione, 4-ethyl-1-phenyl- is classified as a β-diketone, which signifies that its two ketone functional groups are separated by a single carbon atom (the α-carbon). This arrangement of atoms is fundamental to its chemical reactivity.

The systematic IUPAC name for this compound is 4-ethyl-1-phenyloctane-1,3-dione . Let's break down this nomenclature:

octane (B31449) : Indicates an eight-carbon chain as the main backbone.

-1,3-dione : Specifies that there are two ketone (C=O) groups located at the first and third positions of this chain.

4-ethyl- : Denotes an ethyl group (-CH₂CH₃) substituent on the fourth carbon of the octane chain.

1-phenyl- : Indicates a phenyl group (-C₆H₅) attached to the first carbon, which is also one of the carbonyl carbons.

This compound is an asymmetrical β-diketone, as the substituents attached to the two carbonyl groups are different (a phenyl group on one side and a butyl group on the other, with an ethyl group at the α-position relative to one of the carbonyls). libretexts.org

Historical Development of Synthetic Strategies for β-Diketones

The synthesis of β-diketones has a rich history in organic chemistry, with the Claisen condensation being the most classical and widely employed method. libretexts.org This reaction, first reported by Rainer Ludwig Claisen in 1887, involves the condensation of an ester with a ketone in the presence of a strong base to form a β-keto ester or a β-diketone. libretexts.org

For a compound like 1,3-Octanedione, 4-ethyl-1-phenyl-, a crossed Claisen condensation would be necessary, where two different carbonyl compounds are reacted. A plausible, though not specifically documented, synthetic route could involve the reaction of a phenyl ketone (like acetophenone) with an appropriate ester (such as ethyl 2-ethylhexanoate) in the presence of a strong base like sodium ethoxide or sodium hydride. libretexts.org The mechanism involves the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent elimination of an alkoxide group yields the β-diketone. libretexts.org

Over the years, many variations and improvements to the Claisen condensation have been developed to enhance yields and accommodate a wider range of functional groups. These include the use of different bases and solvents, as well as alternative acylating agents.

Overview of Current Academic Research Trajectories for Substituted 1,3-Diketones

Current research on substituted 1,3-diketones is vibrant and multifaceted, extending far beyond their use in fragrances. Some key areas of academic investigation include:

Metal Chelating Agents : The two oxygen atoms in the β-diketone moiety are perfectly spaced to act as bidentate ligands, forming stable complexes with a wide variety of metal ions. These metal complexes are studied for their applications in catalysis, as MRI contrast agents, and in the development of new materials with specific electronic or magnetic properties.

Precursors for Heterocyclic Synthesis : β-Diketones are versatile starting materials for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic systems are common scaffolds in many pharmaceuticals and agrochemicals.

Bioactive Molecules : A number of naturally occurring and synthetic β-diketones exhibit interesting biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore new therapeutic applications for this class of compounds. nih.gov

Advanced Organic Synthesis : Substituted β-diketones are used as key intermediates in the total synthesis of complex natural products. Modern synthetic methods focus on developing highly regioselective and stereoselective ways to synthesize and functionalize β-diketones. nih.gov

Unique Structural Features and Their Chemical Implications for 1,3-Octanedione, 4-ethyl-1-phenyl-

The structure of 1,3-Octanedione, 4-ethyl-1-phenyl- has several features that dictate its chemical behavior:

Keto-Enol Tautomerism : A hallmark of β-diketones is their existence as an equilibrium mixture of the diketo form and one or more enol forms. libretexts.orglibretexts.org In the enol tautomer, a hydroxyl group is formed, which is conjugated with the remaining carbonyl group and the C=C double bond. This conjugated system is often stabilized by a strong intramolecular hydrogen bond between the enolic hydrogen and the other carbonyl oxygen, forming a stable six-membered ring-like structure. For an asymmetrical diketone like this one, two different enol tautomers are possible. libretexts.org The equilibrium between the keto and enol forms is influenced by factors such as the solvent and the nature of the substituents. libretexts.orglibretexts.org The presence of a phenyl group would likely favor the enol form where the double bond is in conjugation with the aromatic ring. libretexts.org

Acidity of the α-Hydrogen : The hydrogen atom on the carbon between the two carbonyl groups (the α-carbon) is significantly more acidic than a typical C-H bond. This is because the resulting carbanion (enolate) is stabilized by resonance, with the negative charge delocalized over both oxygen atoms. This acidity is central to the role of β-diketones as nucleophiles in many organic reactions.

Steric Hindrance : The presence of an ethyl group at the 4-position introduces steric bulk near one of the carbonyl groups. This could influence the regioselectivity of reactions involving this compound, potentially directing incoming reagents to the less hindered side.

Data Tables

Physicochemical Properties of 1,3-Octanedione, 4-ethyl-1-phenyl-

| Property | Value | Source(s) |

| CAS Number | 112405-99-9 | mdpi.comchembk.com |

| Molecular Formula | C₁₆H₂₂O₂ | mdpi.comchembk.com |

| Molecular Weight | 246.34 g/mol | mdpi.comchembk.com |

| Appearance | White powder | mdpi.com |

| Boiling Point (Predicted) | 169-171 °C (at 5 Torr) | chembk.com |

| pKa (Predicted) | 9.04 ± 0.46 | chembk.com |

General Representation of Keto-Enol Tautomerism in β-Diketones

| Tautomeric Form | General Structure | Key Features |

| Dike to Form | R-CO-CH₂-CO-R' | Two distinct ketone functional groups. |

| Enol Form | R-C(OH)=CH-CO-R' | Contains a hydroxyl group and a ketone group conjugated with a C=C double bond. Often stabilized by an intramolecular hydrogen bond. |

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1-phenyloctane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-3-5-9-13(4-2)15(17)12-16(18)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQOYCFZZZEZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)CC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455880 | |

| Record name | 1,3-Octanedione, 4-ethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112405-99-9 | |

| Record name | 1,3-Octanedione, 4-ethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 1,3 Octanedione, 4 Ethyl 1 Phenyl

Classical and Contemporary Synthetic Routes

The synthesis of 1,3-diketones like 1,3-Octanedione, 4-ethyl-1-phenyl- is predominantly achieved through well-established condensation reactions, with the Claisen condensation being the most classical and widely employed method. nih.govresearchgate.net

Claisen Condensation Approaches

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between a ketone and an ester in the presence of a strong base to form a β-diketone. wikipedia.org For the specific synthesis of 1,3-Octanedione, 4-ethyl-1-phenyl-, a mixed or "crossed" Claisen condensation is utilized. This involves the reaction between acetophenone (B1666503) and an appropriate ester, such as ethyl 2-ethylhexanoate (B8288628). libretexts.orgresearchgate.net

The mechanism of the Claisen condensation is a multi-step process initiated by a strong base. byjus.com

Enolate Formation: A strong base, such as sodium ethoxide, removes an acidic α-proton from the ketone. In a mixed condensation between a ketone and an ester, the α-hydrogens of the ketone (acetophenone, pKa ~20) are significantly more acidic than those of the ester (pKa ~25). libretexts.org Consequently, the acetophenone is preferentially deprotonated to form a resonance-stabilized enolate anion. wikipedia.orgbyjus.com This selectivity is crucial for minimizing self-condensation of the ester and ensuring a high yield of the desired crossed product. libretexts.org

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the second reactant, in this case, ethyl 2-ethylhexanoate. This addition results in a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses by eliminating the alkoxy group (ethoxide), which is a reasonably good leaving group. This step regenerates the carbonyl group and forms the final β-diketone product, 1,3-Octanedione, 4-ethyl-1-phenyl-. libretexts.orgmasterorganicchemistry.com

Driving the Equilibrium: The reaction requires a stoichiometric amount of base, not just a catalytic amount. This is because the resulting β-diketone has a highly acidic proton on the methylene (B1212753) group between the two carbonyls (pKa ≈ 11). masterorganicchemistry.com The alkoxide base generated in the previous step rapidly deprotonates the product to form a highly resonance-stabilized enolate. This final, irreversible deprotonation step thermodynamically drives the otherwise endergonic reaction to completion, ensuring a high yield. wikipedia.orglibretexts.org An acidic workup is performed in the final stage to neutralize the enolate and isolate the pure β-diketone. wikipedia.org

The efficiency and yield of the synthesis of 1,3-Octanedione, 4-ethyl-1-phenyl- via Claisen condensation are highly dependent on the careful selection of reaction parameters.

| Parameter | Selection & Rationale |

| Ketone Reagent | Acetophenone: Serves as the enolate precursor due to its relatively acidic α-protons, directing the reaction pathway. libretexts.org |

| Ester Reagent | Ethyl 2-ethylhexanoate: Acts as the electrophile. Using an ester without α-hydrogens can simplify the reaction, but the higher acidity of the ketone's α-protons allows for successful crossed condensation even with enolizable esters. libretexts.org |

| Base | Sodium Ethoxide (NaOEt): A strong base is required. Using the sodium alkoxide corresponding to the ester's alcohol component (ethanol) prevents transesterification, a potential side reaction. chemistrysteps.com A full equivalent of the base is necessary to deprotonate the final product and drive the reaction equilibrium forward. libretexts.org |

| Solvent | Ethanol or Tetrahydrofuran (THF): Traditionally, the alcohol corresponding to the base (ethanol for NaOEt) is used as the solvent. wikipedia.org However, studies have shown that switching to other solvents, such as THF, can dramatically decrease reaction times. celonpharma.com |

| Temperature | Room Temperature to Reflux: The reaction can often be initiated at cooler temperatures and then refluxed for several hours to ensure completion. researchgate.net |

Alternative Synthetic Pathways and Retrosynthetic Analysis

While the Claisen condensation is the primary route, other methods for synthesizing 1,3-diketones exist.

Retrosynthetic Analysis: The most logical retrosynthetic disconnection for 1,3-Octanedione, 4-ethyl-1-phenyl- is the C-C bond formed during the Claisen condensation. This bond is between the α-carbon of the ketone component and the carbonyl carbon of the ester component. This analysis leads directly back to acetophenone and an activated derivative of 2-ethylhexanoic acid, such as ethyl 2-ethylhexanoate.

Alternative Pathways:

Acylation with Acyl Chlorides: Ketones can be acylated using acyl chlorides in the presence of a base. For instance, the enolate of acetophenone could be reacted with 2-ethylhexanoyl chloride. Methodologies using reagents like MgBr₂·OEt₂ and a non-nucleophilic base can facilitate this transformation without the need for pre-forming the enolate. organic-chemistry.org

Rearrangement Reactions: The Baker-Venkataraman rearrangement provides a route to 1,3-diketones from o-acyloxyaryl ketones, though this is not directly applicable to the non-phenolic structure of the target compound. organic-chemistry.org

From Tertiary Amides: Recent developments have shown that tertiary amides can react with ketone enolates in the presence of strong bases like LiHMDS to yield 1,3-diketones under metal-free conditions. organic-chemistry.org

Advanced Reaction Engineering and Scalability

Modern chemical manufacturing increasingly relies on advanced reaction engineering to improve efficiency, safety, and scalability.

Application of Continuous Flow Reactor Systems for Efficient Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for reactions like the Claisen condensation. youtube.com These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and the ability to rapidly optimize reaction conditions. celonpharma.comyoutube.com

A study on a similar Claisen condensation demonstrated a dramatic improvement by switching from batch to continuous flow. celonpharma.com The reaction time was reduced from 20 hours to just 2 minutes, and the yield was increased from 73% to 84%. celonpharma.com

Hypothetical Flow Synthesis of 1,3-Octanedione, 4-ethyl-1-phenyl-:

Feed Solutions: Two separate streams would be prepared. Stream A would contain acetophenone and the base (e.g., sodium ethoxide) in a suitable solvent like THF. Stream B would contain ethyl 2-ethylhexanoate in THF.

Mixing and Reaction: The two streams would be pumped at precise flow rates into a T-mixer, initiating the reaction. The combined stream would then flow through a heated tubular reactor (a coiled tube of a specific length and diameter) to provide the necessary residence time for the reaction to complete.

Quenching and Collection: At the reactor outlet, a third stream containing an acid (e.g., HCl) would be introduced to quench the reaction and neutralize the enolate product. The resulting mixture would be collected for purification.

This flow setup allows for high productivity and process control, making it ideal for the large-scale synthesis of 1,3-Octanedione, 4-ethyl-1-phenyl-. celonpharma.com

Comparison of Batch vs. Continuous Flow for Claisen Condensation

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours (e.g., 3-20 hours) researchgate.netcelonpharma.com | Minutes (e.g., 2-10 minutes) celonpharma.com |

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent; high surface-area-to-volume ratio |

| Safety | Large quantities of reagents and intermediates handled at once | Small volumes handled at any given time, reducing risk youtube.com |

| Scalability | Requires larger reactors ("scaling up") | Achieved by running the system for a longer duration ("scaling out") |

| Productivity | Lower space-time yield | Significantly higher space-time yield celonpharma.com |

Automation and Process Control for Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production necessitates the implementation of automated systems to ensure consistency, safety, and cost-effectiveness. wikipedia.orghelgroup.com For compounds like 1,3-Octanedione, 4-ethyl-1-phenyl-, continuous flow reactors are often employed in industrial settings to optimize yield and purity. smolecule.com These systems offer superior control over reaction parameters compared to traditional batch processing. mit.edusyrris.com

Automation in chemical synthesis allows for precise management of variables that are critical to the outcome of the reaction. helgroup.comucla.edu In a continuous flow setup, reactants are pumped through a network of tubes and reactors, where conditions can be meticulously controlled. mit.eduamt.uk This approach facilitates the safe handling of reagents and allows for the integration of in-line analytical techniques for real-time monitoring and optimization. mit.edu The use of software-controlled systems enables the execution of complex, multi-step syntheses with high reproducibility. wikipedia.orgnih.gov

Key parameters that are monitored and controlled in an automated continuous flow synthesis system are outlined in the table below.

| Parameter | Control Method | Importance in Synthesis of 1,3-Diketones |

| Flow Rate | Precision pumps (e.g., HPLC, syringe pumps) | Determines residence time in the reactor and stoichiometry of reactants. syrris.comkilolabs.com |

| Temperature | Heating/cooling units, circulators | Influences reaction kinetics and selectivity. youtube.com |

| Pressure | Back-pressure regulators | Allows for the use of solvents above their boiling points, potentially accelerating the reaction. kilolabs.comyoutube.com |

| Mixing | Static mixers or microfluidic chip design | Ensures homogeneity of the reaction mixture, leading to more consistent product formation. mit.edu |

| Concentration | Automated liquid handlers | Precise control over reactant concentrations is crucial for optimizing yield and minimizing byproducts. |

By leveraging automation, the production of fine chemicals like 1,3-Octanedione, 4-ethyl-1-phenyl- can be significantly enhanced in terms of efficiency and product quality. helgroup.comagidens.com

Purification Techniques and Analytical Validation of Synthetic Products

Following the synthesis of 1,3-Octanedione, 4-ethyl-1-phenyl-, a robust purification and analytical validation process is essential to ensure the final product meets the required purity standards. This typically involves a combination of classical purification techniques and modern analytical methods.

Methodologies for Distillation and Recrystallization

Distillation and recrystallization are fundamental techniques for the purification of organic compounds. smolecule.com The choice between these methods, or their sequential use, depends on the physical properties of the crude product, such as its boiling point, melting point, and solubility in various solvents.

Distillation: If 1,3-Octanedione, 4-ethyl-1-phenyl- is a liquid at or near room temperature, vacuum distillation can be an effective purification method. This technique is particularly useful for separating the target compound from non-volatile impurities or solvents with significantly different boiling points. The pressure is reduced to lower the boiling point and prevent thermal degradation of the compound.

Recrystallization: For solid compounds, recrystallization is a powerful purification technique. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent for the recrystallization of an aryl β-diketone would dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

A common approach to purifying 1,3-diketones involves the formation of metal chelates. The crude diketone is reacted with a metal salt to form a complex, which can be isolated, washed, and then decomposed to yield the purified 1,3-diketone. google.com

The selection of an appropriate solvent system is critical for successful recrystallization. The table below lists common solvents used for the recrystallization of compounds with aromatic and ketone functionalities.

| Solvent/Solvent System | Rationale for Use |

| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |

| Acetone/Hexane (B92381) | Acetone can dissolve a wide range of organic compounds, while hexane is a non-polar anti-solvent. |

| Toluene | Aromatic solvents can be effective for recrystallizing aromatic compounds. |

| Ethyl Acetate/Heptane | A moderately polar solvent system that is often effective for a range of organic compounds. |

Chromatographic Purification Strategies

Chromatographic techniques are indispensable for both the purification and analytical validation of synthetic products due to their high resolving power.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of non-volatile compounds like 1,3-diketones. For preparative HPLC, a column with a suitable stationary phase (e.g., C18 for reverse-phase) is chosen. A solvent system is developed to achieve good separation between the target compound and any impurities. The fractions containing the pure compound are collected and the solvent is removed. For analytical validation, HPLC provides quantitative information on the purity of the sample by comparing the peak area of the main component to the total peak area.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is an excellent analytical tool. A small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. A mass spectrometer (MS) is often coupled with the GC (GC-MS) to provide structural information about the separated components, aiding in their identification. acs.org

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of 1,3-Octanedione, 4-ethyl-1-phenyl-.

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (monitoring at a wavelength where the compound absorbs) |

| GC | Capillary (e.g., DB-5 or equivalent) | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chemical Reactivity and Transformation Mechanisms of 1,3 Octanedione, 4 Ethyl 1 Phenyl

Intramolecular and Intermolecular Reactions of the Diketone Moiety

The 1,3-diketone structure of 1,3-Octanedione, 4-ethyl-1-phenyl- facilitates a variety of reactions. The acidic nature of the α-hydrogen, located between the two carbonyl groups, allows for easy formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in numerous intermolecular reactions.

One significant class of intermolecular reactions involves alkylation and acylation at the α-carbon. Furthermore, the diketone can undergo condensation reactions. For instance, β-diketones are known to react with allylchlorosilanes in the presence of a Brønsted acid to achieve direct and highly enantioselective allylation, a process that overcomes the compound's natural tendency to act as a nucleophile via its enol form. nih.gov

Another example of intermolecular reactivity is the regioselective halogenation at the γ-position of β-diketones, which can be achieved using their BF2 complexes with N-halosuccinimide (NXS). acs.org The phenyl ring of the molecule can also undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the reaction conditions. smolecule.com

Oxidation Reactions

The oxidation of 1,3-Octanedione, 4-ethyl-1-phenyl- can be controlled to yield different products, primarily through the cleavage of the carbon-carbon bond between the carbonyl groups.

The oxidation of 1,3-Octanedione, 4-ethyl-1-phenyl-, can lead to the formation of carboxylic acids and ketones. smolecule.com Strong oxidizing agents can cleave the C-C bond between the two carbonyl carbons. This oxidative cleavage is a known transformation for β-diketones. libretexts.orglibretexts.org For example, catalytic oxidative cleavage of 1,3-diketones to produce carboxylic acids can be achieved through methods like aerobic photooxidation with iodine. organic-chemistry.org Other methods involve reagents such as (diacetoxyiodo)benzene. acs.org Depending on the specific reagents and reaction conditions, it is possible to selectively obtain different cleavage products.

Table 1: Products of Selective Oxidation of 1,3-Diketones

| Oxidizing System | Substrate Type | Major Product(s) | Reference |

|---|---|---|---|

| Potassium Permanganate (B83412) | 1,3-Diketone | Carboxylic Acids | smolecule.comlibretexts.org |

| Chromium Trioxide | 1,3-Diketone | Carboxylic Acids | smolecule.comorganic-chemistry.org |

| Iodine/Aerobic Photooxidation | 1,3-Diketone | Carboxylic Acids | organic-chemistry.org |

| (Diacetoxyiodo)benzene | 1,3-Diketone | α-Hydroxy-β-diketone | acs.org |

| Copper-catalyzed TEMPO | 1,3-Diketone | 1,2-Diketone | rsc.org |

The oxidative cleavage of β-diketones like 1,3-Octanedione, 4-ethyl-1-phenyl- by strong oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) typically proceeds via the enol form. smolecule.com

With potassium permanganate, especially under warm or harsh conditions, the reaction involves the cleavage of the double bond of the enol, leading to the formation of two carboxylic acids. pearson.comchemistrysteps.com The mechanism begins with the formation of a cyclic manganate (B1198562) ester intermediate, which then decomposes to break the carbon-carbon bond. nih.govstackexchange.com The initially formed fragments are then further oxidized to the corresponding carboxylic acids.

Chromium trioxide-based oxidants, often used in acidic media (like the Jones reagent), can also effect the oxidative cleavage of the C-C bond in the diketone. libretexts.orgorganic-chemistry.org The reaction is believed to proceed through the oxidation of the enol tautomer. The chromium(VI) species attacks the enol, leading to an intermediate that ultimately cleaves to form the carboxylic acid products. vanderbilt.edu

Reduction Reactions

The carbonyl groups of 1,3-Octanedione, 4-ethyl-1-phenyl- are susceptible to reduction, typically yielding alcohols. The nature of the reducing agent and the reaction conditions can influence the stereochemical outcome of the reaction.

Reduction of 1,3-Octanedione, 4-ethyl-1-phenyl- with common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can produce the corresponding diol, 4-ethyl-1-phenyloctane-1,3-diol. smolecule.com Due to the presence of a chiral center at the 4-position and the generation of two new stereocenters at the carbonyl carbons, a mixture of diastereomers can be formed.

Achieving high diastereoselectivity or enantioselectivity requires more sophisticated methods. wikipedia.org For the reduction of β-hydroxy ketones (which would be an intermediate if one ketone is reduced first), the Narasaka–Prasad reduction allows for the diastereoselective synthesis of syn-1,3-diols. wikipedia.orgsynarchive.com This method employs a boron chelating agent to direct the hydride attack from an external reducing agent like NaBH₄. wikipedia.orgyoutube.com Conversely, the Evans–Saksena reduction can be used to produce anti-1,3-diols. wikipedia.org

For enantioselective reductions, catalytic systems are often employed. These can involve transition metal catalysts with chiral ligands or enzymatic reductions. wikipedia.orgacs.org For example, the Corey-Bakshi-Shibata (CBS) reduction is a well-known method for the enantioselective reduction of ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst. youtube.com

Table 2: Reagents for Selective Reduction of Diketones and Related Compounds

| Reagent/Method | Substrate | Selectivity | Product | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | β-Diketone | Low | Diol (mixture of diastereomers) | smolecule.com |

| Lithium Aluminum Hydride (LiAlH₄) | β-Diketone | Low | Diol (mixture of diastereomers) | smolecule.com |

| Narasaka-Prasad Reduction | β-Hydroxy Ketone | Diastereoselective (syn) | syn-1,3-Diol | wikipedia.orgsynarchive.com |

| Evans-Saksena Reduction | β-Hydroxy Ketone | Diastereoselective (anti) | anti-1,3-Diol | wikipedia.org |

| CBS Reduction | Ketone | Enantioselective | Chiral Secondary Alcohol | youtube.com |

| Enzymatic Reduction | Ketone | Enantioselective | Chiral Alcohol | wikipedia.orgacs.org |

The reduction of the ketone functionalities in 1,3-Octanedione, 4-ethyl-1-phenyl- by reagents like NaBH₄ and LiAlH₄ occurs via a hydride transfer mechanism. acsgcipr.orgyoutube.com These reagents act as sources of the hydride ion (H⁻), which is a powerful nucleophile. youtube.comkhanacademy.org

The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. acsgcipr.org The electrons in the pi bond of the carbonyl group move to the oxygen atom, forming a tetrahedral alkoxide intermediate. In a subsequent step, a proton source (typically from the solvent or added during workup) protonates the alkoxide oxygen to yield the final alcohol product. acsgcipr.orgkhanacademy.org

In diastereoselective reductions like the Narasaka-Prasad protocol, the mechanism is more complex. wikipedia.org A chelating agent, such as a dialkylboron alkoxide, coordinates to both the hydroxyl group and the ketone carbonyl of the β-hydroxy ketone intermediate. synarchive.comyoutube.com This coordination locks the molecule into a specific six-membered ring conformation. This rigid structure then directs the intermolecular hydride delivery from NaBH₄ to occur from the less sterically hindered face, leading to the formation of the syn-diol product with high selectivity. wikipedia.org

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of 1,3-Octanedione, 4-ethyl-1-phenyl- can undergo electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. The substitution pattern is dictated by the electronic properties of the existing substituent, in this case, the 4-ethyl-1,3-octanedionyl group.

Regioselectivity and Electronic Effects of Substituents in Nitration, Sulfonation, and Halogenation

In the context of nitration , typically carried out with a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is the active electrophile. studysmarter.co.uk For sulfonation , fuming sulfuric acid or sulfur trioxide in sulfuric acid is used to generate the electrophile, SO₃. studysmarter.co.ukHalogenation with bromine or chlorine requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and create a stronger electrophile. masterorganicchemistry.com

The regioselectivity of these reactions on 1,3-Octanedione, 4-ethyl-1-phenyl- is expected to favor the meta position on the phenyl ring due to the deactivating nature of the diketone substituent. However, some formation of the ortho and para isomers might occur, influenced by reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Octanedione, 4-ethyl-1-phenyl-

| Reaction | Reagents | Major Product (Predicted) | Minor Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | meta-nitro substituted | ortho- and para-nitro substituted |

| Sulfonation | SO₃, H₂SO₄ | meta-sulfonated | ortho- and para-sulfonated |

| Bromination | Br₂, FeBr₃ | meta-bromo substituted | ortho- and para-bromo substituted |

It is important to note that under certain conditions, halogenation of 1,3-diketones can occur at the C2 position (the carbon between the two carbonyl groups) via an enol or enolate intermediate, which is often a competing reaction pathway. rsc.orgnih.govmasterorganicchemistry.com

Catalytic Approaches for Controlled Aromatic Functionalization (e.g., Lewis acids)

Lewis acids play a crucial role in activating electrophiles in many electrophilic aromatic substitution reactions. masterorganicchemistry.comnih.gov For instance, in Friedel-Crafts acylation and alkylation, a Lewis acid like aluminum chloride is essential to generate the acylium or carbocation electrophile. nih.gov Similarly, in halogenation, Lewis acids like ferric chloride or aluminum chloride are used to activate the halogen. masterorganicchemistry.com

The choice of catalyst can influence the regioselectivity and efficiency of the reaction. While strong Lewis acids are effective, they can sometimes lead to side reactions. Research into milder and more selective catalysts is an ongoing area of interest in organic synthesis. For example, solid acid catalysts like zeolites have been shown to promote para-regioselectivity in some electrophilic aromatic substitutions through shape-selectivity. cardiff.ac.uk The use of specific Lewis acids can also influence the outcome of reactions involving 1,3-diketones by coordinating to the carbonyl oxygens, potentially altering the electronic properties of the phenyl ring and thus its reactivity and regioselectivity in electrophilic aromatic substitution. nih.gov

Reactions Involving Enolate Intermediates

The methylene (B1212753) group situated between the two carbonyl groups in 1,3-Octanedione, 4-ethyl-1-phenyl- is particularly acidic due to the ability of the conjugate base (the enolate) to delocalize the negative charge onto both oxygen atoms. This stabilized enolate is a potent nucleophile and a key intermediate in a variety of important carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions via Enolate Nucleophilicity

The enolate of 1,3-Octanedione, 4-ethyl-1-phenyl- can be readily generated by treatment with a suitable base. This nucleophilic enolate can then react with electrophiles such as alkyl halides in alkylation reactions or with acyl chlorides or anhydrides in acylation reactions. These reactions lead to the substitution of one of the acidic protons at the C2 position.

Table 2: Representative Alkylation and Acylation of 1,3-Octanedione, 4-ethyl-1-phenyl-

| Reaction | Reagent | Product Structure (General) |

| Alkylation | R-X (e.g., CH₃I) | 2-Alkyl-4-ethyl-1-phenyl-1,3-octanedione |

| Acylation | RCOCl (e.g., CH₃COCl) | 2-Acyl-4-ethyl-1-phenyl-1,3-octanedione |

The choice of base and reaction conditions can be crucial for the success of these reactions, preventing side reactions such as O-alkylation or di-alkylation.

Cyclization Reactions utilizing Enolates

The enolate of 1,3-diketones can participate in intramolecular reactions to form cyclic structures. If the molecule contains a suitable leaving group at an appropriate position, the enolate can act as an internal nucleophile, leading to the formation of a new ring. While specific examples for 1,3-Octanedione, 4-ethyl-1-phenyl- are not detailed in the provided search results, the general principle of intramolecular cyclization of diketone enolates is a well-established synthetic strategy for constructing carbocyclic and heterocyclic systems. For instance, the condensation of 1,3-diketones with hydrazines is a common method for synthesizing pyrazoles. chemfaces.com

C-C Bond Formation Processes Mediated by 1,3-Diketone Enolates

The nucleophilic character of the enolate derived from 1,3-Octanedione, 4-ethyl-1-phenyl- makes it a valuable synthon for a wide range of carbon-carbon bond-forming reactions beyond simple alkylation and acylation. These include condensations and conjugate additions. For example, 1,3-diketones can be C-acylated with acid chlorides under various catalytic conditions. organic-chemistry.org The resulting triketone products are versatile intermediates in further synthetic transformations.

Enolization and Tautomerism Studies of 1,3 Octanedione, 4 Ethyl 1 Phenyl

Quantitative Analysis of Keto-Enol Tautomerism Equilibrium

The position of the keto-enol equilibrium is a critical factor in determining the chemical reactivity and physical properties of β-diketones. The equilibrium constant, Keq, which is the ratio of the enol form to the keto form ([enol]/[keto]), provides a quantitative measure of this phenomenon. For many β-diketones, the enol form is surprisingly stable due to the formation of a conjugated system and a strong intramolecular hydrogen bond. masterorganicchemistry.com

To illustrate the typical range of equilibrium constants observed for β-diketones, the following interactive table presents hypothetical data based on common findings for similar compounds in different solvents.

Spectroscopic Investigations of Enol Content (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable tools for the qualitative and quantitative analysis of keto-enol tautomerism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is particularly powerful for studying tautomeric equilibria because the keto and enol forms interconvert slowly on the NMR timescale, allowing for the observation of distinct signals for each tautomer. nih.gov The enolic proton typically appears as a broad signal at a downfield chemical shift (around 12-16 ppm) due to the strong intramolecular hydrogen bond. The integration of the signals corresponding to the keto and enol forms allows for the direct calculation of their relative concentrations. mdpi.com For unsymmetrical β-diketones, 13C NMR can also be used to distinguish between the two possible enol forms. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The keto and enol tautomers have different electronic structures and therefore exhibit distinct UV-Vis absorption spectra. The enol form, with its extended conjugation, typically absorbs at a longer wavelength (λmax) compared to the keto form. researchgate.net By analyzing the absorption spectra in different solvents, the predominance of one tautomer over the other can be determined, and in some cases, the presence of both forms can be identified. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence for keto-enol tautomerism. The diketo form shows characteristic C=O stretching frequencies, while the enol form exhibits a broad O-H stretching band due to the intramolecular hydrogen bond and a C=C stretching band. nih.gov

Computational Modeling of Tautomeric Stability and Interconversion Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a valuable tool for studying the intricacies of keto-enol tautomerism. orientjchem.orgresearchgate.net These methods allow for the calculation of the relative energies and thermodynamic stabilities of the different tautomers and rotamers in both the gas phase and in various solvents. orientjchem.org

Computational studies on β-diketones have shown that the enol form is often thermodynamically more stable than the keto form due to resonance stabilization and intramolecular hydrogen bonding. researchgate.net Models can also elucidate the transition states and energy barriers for the interconversion between the keto and enol forms. researchgate.net These calculations often reveal that the tautomerization proceeds through a four-membered ring transition state. researchgate.net

Furthermore, computational models can predict spectroscopic properties like NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data to validate the theoretical models and provide deeper insights into the tautomeric behavior. researchgate.netresearchgate.net For instance, a high similarity between experimental and computed UV spectra can confirm predictions about the most favorable position of enolization in unsymmetrical β-diketones. researchgate.net

Coordination Chemistry and Ligand Properties of 1,3 Octanedione, 4 Ethyl 1 Phenyl

1,3-Octanedione, 4-ethyl-1-phenyl- as a Bidentate Ligand

In its deprotonated form, 1,3-Octanedione, 4-ethyl-1-phenyl- would possess two oxygen atoms that can bind to a metal center, forming a stable six-membered chelate ring. This chelation significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The coordination typically involves the delocalization of electrons across the O-C-C-C-O framework of the ligand, leading to equivalent or near-equivalent metal-oxygen bond lengths. scielo.org.za The presence of an ethyl group at the α-position and a phenyl group on one of the carbonyls can influence the steric and electronic properties of the ligand, potentially affecting the stability and geometry of the resulting metal complexes. iosrjournals.org

Synthesis and Characterization of Metal Chelates with Transition Metals

The synthesis of transition metal chelates with 1,3-Octanedione, 4-ethyl-1-phenyl- is expected to follow well-established procedures for other β-diketones. A common synthetic route involves the reaction of the β-diketone with a metal salt in the presence of a base. The base deprotonates the β-diketone to form the corresponding enolate anion, which then coordinates to the metal ion. ijrbat.in The choice of solvent and base can be critical in optimizing the reaction conditions and yield of the desired metal complex.

The characterization of these putative metal complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the β-diketonate to a metal ion is typically evidenced by the disappearance of the enolic O-H stretching vibration and a shift of the C=O and C=C stretching vibrations to lower frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the ligand and its coordination to the metal. In the case of diamagnetic complexes, the disappearance of the enolic proton signal is a key indicator of chelation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer bands, which are characteristic of the coordination environment. orientjchem.orgacs.org

Table 1: Representative Spectroscopic Data for a Transition Metal Complex with a Structurally Similar β-Diketone Ligand.

| Spectroscopic Technique | Observed Feature | Assignment |

| IR Spectroscopy | Shift in ν(C=O) and ν(C=C) bands | Coordination to metal ion |

| 1H NMR Spectroscopy | Disappearance of enolic proton signal | Deprotonation and chelation |

| UV-Vis Spectroscopy | Bands in the visible region | d-d electronic transitions |

Note: This table presents generalized data expected for a transition metal complex of a β-diketone and is not specific to 1,3-Octanedione, 4-ethyl-1-phenyl-.

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal complexes of 1,3-Octanedione, 4-ethyl-1-phenyl- would be dictated by the nature of the metal ion and the ligand field it creates. The two oxygen donor atoms of the β-diketonate ligand typically act as hard donors, forming strong bonds with a variety of transition metal ions. The substituents on the β-diketone backbone, namely the α-ethyl and the phenyl groups, can modulate the ligand field strength. iosrjournals.org The electron-donating nature of the ethyl group and the π-system of the phenyl group can influence the electron density on the donor oxygen atoms, thereby affecting the metal-ligand bond strength. iosrjournals.org

Catalytic Applications of Metal-1,3-Octanedione, 4-ethyl-1-phenyl- Complexes

Metal complexes of β-diketones are known to be effective catalysts for a variety of organic transformations. rsc.orgmdpi.commdpi.com While no catalytic applications have been reported specifically for complexes of 1,3-Octanedione, 4-ethyl-1-phenyl-, it is plausible that its metal complexes could exhibit catalytic activity in reactions such as:

Oxidation and Epoxidation Reactions: Transition metal β-diketonate complexes are often used as catalysts for the oxidation of various organic substrates. researchgate.net

Polymerization Reactions: Some metal β-diketonate complexes can act as initiators or catalysts in polymerization processes.

Cross-Coupling Reactions: The stability and solubility of these complexes in organic solvents make them potential candidates for use in various cross-coupling reactions. nih.gov

The catalytic activity of such complexes would be influenced by the choice of the central metal ion, its oxidation state, and the steric and electronic properties imparted by the 1,3-Octanedione, 4-ethyl-1-phenyl- ligand. nih.govrsc.org The presence of the bulky ethyl and phenyl groups could provide a specific steric environment around the metal center, potentially leading to enhanced selectivity in certain catalytic processes. rsc.org

Table 2: Potential Catalytic Applications for Metal Complexes of Substituted β-Diketones.

| Reaction Type | Metal Ion Example | Role of β-Diketone Ligand |

| Alkene Epoxidation | Vanadium(IV) | Stabilizes the active metal center |

| Ring-Opening Polymerization | Aluminum(III) | Controls the stereochemistry of the polymer |

| Suzuki Coupling | Palladium(II) | Enhances solubility and stability of the catalyst |

Note: This table provides examples of catalytic applications for metal complexes of various β-diketones and is intended to be illustrative of the potential applications for complexes of 1,3-Octanedione, 4-ethyl-1-phenyl-.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and for 4-ethyl-1-phenyl-1,3-octanedione, it provides critical insights into its tautomeric forms, primarily the enol form, which is stabilized by intramolecular hydrogen bonding.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed map of the hydrogen and carbon atoms within the molecule. In the case of 4-ethyl-1-phenyl-1,3-octanedione, the spectra are consistent with the presence of a dominant enol tautomer.

The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the phenyl group, the vinylic proton of the enol form, and the aliphatic protons of the ethyl and butyl side chains. The chemical shift of the enolic proton is typically observed far downfield, a consequence of the strong intramolecular hydrogen bond in the six-membered ring-like structure formed by the enol.

The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for the carbonyl carbons, the enolic carbons, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the side chains. The chemical shifts of the carbonyl and enolic carbons are particularly diagnostic for identifying the β-dicarbonyl moiety.

Table 1: ¹H NMR Spectroscopic Data for 4-ethyl-1-phenyl-1,3-octanedione (enol form)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| Aromatic-H | 7.95-7.98 | m | |

| Aromatic-H | 7.43-7.52 | m | |

| Vinylic-H | 6.20 | s | |

| Methylene-H (ethyl) | 2.45 | q | 7.5 |

| Methylene-H (C5) | 2.20 | t | 7.6 |

| Methylene-H (C6) | 1.45-1.55 | m | |

| Methylene-H (C7) | 1.30-1.40 | m | |

| Methyl-H (ethyl) | 1.15 | t | 7.5 |

Table 2: ¹³C NMR Spectroscopic Data for 4-ethyl-1-phenyl-1,3-octanedione (enol form)

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| Carbonyl-C (C1) | 185.0 |

| Carbonyl-C (C3) | 198.5 |

| Aromatic-C (quaternary) | 135.2 |

| Aromatic-CH | 132.8 |

| Aromatic-CH | 128.6 |

| Aromatic-CH | 127.2 |

| Enolic-C (C4) | 110.5 |

| Enolic-CH (C2) | 95.8 |

| Methylene-C (C5) | 35.4 |

| Methylene-C (ethyl) | 18.2 |

| Methylene-C (C6) | 30.1 |

| Methylene-C (C7) | 22.8 |

| Methyl-C (ethyl) | 12.5 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-ethyl-1-phenyl-1,3-octanedione, COSY spectra would show correlations between the methylene (B1212753) and methyl protons of the ethyl group, as well as correlations among the protons of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals for each protonated carbon, such as the aromatic CH groups and the aliphatic chains.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. This is vital for piecing together the molecular skeleton. For instance, correlations would be observed between the vinylic proton (H2) and the carbonyl carbons (C1 and C3), as well as the quaternary enolic carbon (C4). The aromatic protons would show correlations to the C1 carbonyl carbon, confirming the connection of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about spatial proximity between protons. In this molecule, NOESY could be used to confirm the stereochemistry around the enol double bond and the relative orientation of the side chains.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

When subjected to electron ionization in a GC-MS system, 4-ethyl-1-phenyl-1,3-octanedione undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed, and key fragment ions would arise from cleavages at various points in the molecule.

Common fragmentation pathways for β-dicarbonyl compounds include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to the loss of the ethyl or butyl groups.

McLafferty rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen, leading to the elimination of a neutral alkene.

Cleavage of the dicarbonyl unit: Fragmentation within the β-dicarbonyl system itself.

Table 3: Key Fragment Ions in the Mass Spectrum of 4-ethyl-1-phenyl-1,3-octanedione

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 246 | [M]⁺ (Molecular Ion) | [C₁₆H₂₂O₂]⁺ |

| 217 | [M - C₂H₅]⁺ | [C₁₄H₁₇O₂]⁺ |

| 189 | [M - C₄H₉]⁺ | [C₁₂H₁₃O₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [C₇H₅O]⁺ |

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. For 4-ethyl-1-phenyl-1,3-octanedione, with a molecular formula of C₁₆H₂₂O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass provides definitive proof of the molecular formula, distinguishing it from other potential isobaric compounds.

Calculated Exact Mass: 246.1620 g/mol

Observed Exact Mass: An experimental value very close to the calculated mass would confirm the C₁₆H₂₂O₂ formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present. For 4-ethyl-1-phenyl-1,3-octanedione, these techniques are particularly useful for studying the β-dicarbonyl system and its tautomerism.

The IR spectrum of the dominant enol form is characterized by:

A broad O-H stretching band in the region of 2500-3200 cm⁻¹, indicative of a strong intramolecular hydrogen bond.

A strong C=O stretching band around 1600-1640 cm⁻¹, which is at a lower frequency than a typical ketone due to conjugation and hydrogen bonding.

A C=C stretching band for the enol double bond, also in the 1580-1620 cm⁻¹ region.

C-H stretching bands for the aromatic and aliphatic groups.

Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations, such as the aromatic ring breathing modes, are often strong in the Raman spectrum.

Table 4: Key Vibrational Frequencies for 4-ethyl-1-phenyl-1,3-octanedione (enol form)

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch (intramolecular H-bond) | 2500-3200 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-2960 | IR, Raman |

| C=O stretch (conjugated, H-bonded) | 1600-1640 | IR, Raman |

| C=C stretch (enol and aromatic) | 1580-1620 | IR, Raman |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of 1,3-Octanedione, 4-ethyl-1-phenyl- is expected to be dominated by the principles governing β-diketones, which typically exist as a mixture of keto and enol tautomers in solution. The position of this equilibrium is sensitive to the solvent's polarity. The enol form is stabilized by the formation of an intramolecular hydrogen bond and an extended π-conjugated system. This conjugation involves the phenyl ring, the double bond of the enol, and the carbonyl group.

In non-polar solvents, the enol form is generally more predominant, while polar protic solvents can shift the equilibrium towards the keto form by competing for hydrogen bonding. Consequently, the UV-Visible spectrum of 1,3-Octanedione, 4-ethyl-1-phenyl- is anticipated to exhibit distinct absorption bands corresponding to these two forms.

Based on studies of analogous phenyl-β-diketones, the UV-Visible spectrum would likely display the following features rsc.org:

π → π* Transitions: A strong absorption band is expected at longer wavelengths, typically in the range of 300-360 nm. This band can be attributed to the π → π* electronic transition within the conjugated system of the enol tautomer. The extended conjugation involving the phenyl ring and the enone moiety significantly lowers the energy required for this transition, pushing the absorption into the near-UV or even the visible region. The exact position of this maximum absorption (λmax) would be influenced by the solvent environment.

n → π* Transitions: A weaker absorption band, corresponding to the n → π* transition of the carbonyl groups, is also expected. This transition is typically observed at shorter wavelengths compared to the π → π* transition of the enol form.

Keto-Form Absorption: The keto tautomer, which has a less extended conjugated system (phenyl group conjugated with a single carbonyl), is expected to absorb at shorter wavelengths, likely below 300 nm rsc.org. The intensity of this band would be directly proportional to the concentration of the keto tautomer in the equilibrium mixture.

The interplay of these electronic transitions provides valuable information about the electronic structure and the keto-enol tautomerism of the compound. A comparative analysis in solvents of varying polarities could be employed to study the shift in the tautomeric equilibrium. For instance, in a non-polar solvent like cyclohexane, a more intense enol peak would be anticipated, whereas in a polar solvent like ethanol, an increase in the keto form's absorption might be observed rsc.org.

Table 1: Expected UV-Visible Absorption Data for 1,3-Octanedione, 4-ethyl-1-phenyl- based on Analogous Compounds

| Tautomer | Electronic Transition | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) |

| Enol Form | π → π | 300 - 360 nm | High |

| Keto Form | π → π | < 300 nm | Moderate |

| Both Forms | n → π* | Shorter wavelengths | Low |

X-ray Crystallography for Solid-State Structural Determination

While no specific X-ray crystallographic data for 1,3-Octanedione, 4-ethyl-1-phenyl- is publicly available, analysis of related β-diketone structures provides a strong basis for predicting its solid-state conformation. In the crystalline state, many β-diketones exist predominantly in the enol form due to the stabilizing effect of intramolecular hydrogen bonding and favorable crystal packing forces.

A single-crystal X-ray diffraction study of 1,3-Octanedione, 4-ethyl-1-phenyl-, if performed, would be expected to reveal several key structural features:

Tautomeric Form: It would definitively confirm the dominant tautomer (keto or enol) in the solid state.

Molecular Geometry: Precise bond lengths and angles would be determined. In the enol form, the C-C bonds within the enone ring would exhibit partial double bond character, and the C-O bond lengths would be intermediate between a single and double bond, reflecting electron delocalization.

Planarity and Conjugation: The degree of planarity of the conjugated system, including the phenyl ring and the enone moiety, would be established. Any twisting or deviation from planarity, potentially caused by the steric hindrance of the ethyl group, would be quantified.

Intramolecular Hydrogen Bonding: The geometry of the intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen would be characterized, including the O-H···O distance and angle, which are indicative of its strength.

Intermolecular Interactions: The analysis would also detail the intermolecular forces, such as van der Waals interactions or potential weak C-H···O hydrogen bonds, that govern the crystal packing. These interactions influence the macroscopic properties of the solid, such as its melting point and solubility.

The presence of the ethyl group at the 4-position and the phenyl group at the 1-position would likely influence the crystal packing and could lead to specific steric and electronic effects on the molecular conformation.

Table 2: Predicted Crystallographic Parameters for the Enol Form of 1,3-Octanedione, 4-ethyl-1-phenyl- (Hypothetical)

| Parameter | Predicted Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules |

| Space Group | P2₁/c or similar | Common centrosymmetric space group |

| Dominant Tautomer | Enol | Stabilization via intramolecular H-bond |

| O-H···O distance | ~2.5 - 2.7 Å | Indicates a strong intramolecular hydrogen bond |

| Dihedral Angle (Phenyl-Enone) | Variable | Indicates the degree of conjugation |

| Intermolecular Interactions | van der Waals forces, C-H···O bonds | Dictates crystal packing and stability |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its structure, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium to large organic molecules like 1,3-Octanedione, 4-ethyl-1-phenyl-. nih.govencyclopedia.pub DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this β-diketone, DFT would be crucial in exploring its tautomeric equilibrium between the diketo and various enol forms. researchgate.netrsc.orgmdpi.com The stability of these tautomers is influenced by intramolecular hydrogen bonding and the steric and electronic effects of the ethyl and phenyl substituents. rsc.org

Beyond geometry, DFT provides a suite of reactivity descriptors that predict how the molecule will interact with other chemical species. These descriptors are derived from the molecule's electronic structure.

Illustrative DFT-Calculated Reactivity Descriptors for 1,3-Octanedione, 4-ethyl-1-phenyl-

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.38 eV⁻¹ | Inverse of hardness, indicates polarizability. |

| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | 2.79 eV | Quantifies the electrophilic character of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

For situations demanding higher accuracy, particularly for reaction energies and barrier heights, ab initio methods are employed. These methods are based on first principles of quantum mechanics without empirical parameterization. While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality energy calculations. For 1,3-Octanedione, 4-ethyl-1-phenyl-, these high-level calculations would be invaluable for precisely determining the relative energies of its tautomers and conformational isomers.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations model its motion over time. nih.govyoutube.com This is particularly important for flexible molecules like 1,3-Octanedione, 4-ethyl-1-phenyl-, which can adopt numerous conformations due to the rotation around its single bonds. MD simulations can explore the conformational landscape, identifying the most populated shapes and the energy barriers between them. escholarship.org

Furthermore, MD simulations can explicitly include solvent molecules, providing a realistic picture of how the solvent influences the solute's conformation and dynamics. arxiv.org For instance, in a polar solvent, the more polar diketo form might be stabilized relative to the less polar enol form, shifting the tautomeric equilibrium.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govacs.orgacs.org This is a powerful tool for structure elucidation and verification. nih.gov

For 1,3-Octanedione, 4-ethyl-1-phenyl-, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. nih.govacs.org By comparing these predicted spectra with experimental data, one can confirm the correct structural assignment and gain insights into the dominant tautomeric and conformational states in solution. nih.govmdpi.com Discrepancies between predicted and experimental spectra can often reveal subtle structural or electronic effects.

Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Similar β-Diketone Fragment

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Ketone) | 195.2 | 194.8 |

| C=O (Enol) | 185.6 | 185.1 |

| C-alpha (CH) | 98.7 | 99.1 |

| C-beta (Phenyl ipso) | 135.4 | 135.0 |

| C-gamma (CH₂) | 35.1 | 34.7 |

Note: This table is illustrative. The predicted values are typically calculated using a specific level of theory and basis set and may be scaled to improve agreement with experimental data.

Similarly, the vibrational frequencies from DFT calculations can be used to simulate an IR spectrum. mdpi.com The characteristic stretching frequencies of the carbonyl groups in the diketo and enol forms would be particularly informative.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. acs.org For 1,3-Octanedione, 4-ethyl-1-phenyl-, this could involve studying its synthesis, such as through a Claisen condensation, or its subsequent reactions. nih.govresearchgate.netorganic-chemistry.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. acs.org

The transition state, being a fleeting and high-energy species, is notoriously difficult to study experimentally. Computational methods can precisely locate the geometry of the transition state and analyze its vibrational frequencies to confirm it is a true saddle point on the potential energy surface. This provides deep insights into the factors controlling the reaction rate and selectivity. For example, in the synthesis of related compounds, computational studies have been used to understand the formation of all-carbon quaternary centers. acs.org

Applications in Organic Synthesis and Specialty Chemical Development

1,3-Octanedione, 4-ethyl-1-phenyl- as a Versatile Building Block for Complex Molecule Synthesis

The potential of 1,3-Octanedione, 4-ethyl-1-phenyl- as a building block in the synthesis of more complex organic molecules has been acknowledged in a general sense. Its 1,3-dicarbonyl moiety is a classic reactive site for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Knoevenagel condensations, and Michael additions. The presence of an ethyl group at the 4-position and a phenyl group attached to one of the carbonyls introduces specific steric and electronic properties that could, in theory, be exploited for regioselective and stereoselective transformations.

However, a detailed search of scientific databases does not yield specific published examples of complex natural products or pharmaceutical intermediates synthesized from this particular starting material. For a compound to be considered a truly versatile building block, a body of literature demonstrating its utility in various synthetic pathways is typically available. The absence of such detailed reports for 1,3-Octanedione, 4-ethyl-1-phenyl- prevents a deeper analysis of its synthetic versatility.

Development of Novel Organic Reactions utilizing its Unique Reactivity Profile

The unique structural features of 1,3-Octanedione, 4-ethyl-1-phenyl-, namely the combination of a bulky ethyl group and an aromatic phenyl ring, could theoretically lead to novel reactivity. These substituents can influence the enolization equilibrium and the nucleophilicity of the central carbon atom, potentially enabling new types of catalytic or stoichiometric reactions.

Despite this potential, there is a lack of published research focusing on the development of novel organic reactions that specifically leverage the reactivity profile of this compound. Scientific progress in this area would typically be documented through peer-reviewed articles detailing new methodologies, reaction conditions, and the scope of substrates. Without such evidence, any discussion on its unique reactivity remains speculative.

Role in the Production of Specialty Chemicals and Advanced Functional Materials

The application of 1,3-Octanedione, 4-ethyl-1-phenyl- in the production of specialty chemicals and advanced functional materials is another area where specific data is sparse. Current time information in Bangalore, IN. Beta-diketones, in general, can serve as precursors to heterocyclic compounds, which are a cornerstone of many specialty chemicals, including dyes, pigments, and agrochemicals. They can also be used as ligands for metal complexes, which have applications in catalysis and materials science.

However, there are no specific, publicly accessible research articles or patents that detail the use of 1,3-Octanedione, 4-ethyl-1-phenyl- in the creation of specific advanced functional materials, such as polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The link between this specific compound and the production of defined specialty chemicals with particular functionalities is not documented in the available literature.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing β-diketones, such as the Claisen condensation, often rely on stoichiometric amounts of strong bases and organic solvents, leading to significant waste generation. nih.govfiveable.me Future research should prioritize the development of more environmentally benign and efficient synthetic routes to 1,3-Octanedione, 4-ethyl-1-phenyl-.

Key areas for exploration include:

Catalytic Methods: Investigating the use of metal-based catalysts, organocatalysts, or biocatalysts could lead to cleaner and more selective syntheses. nih.gov For instance, catalytic dehydrogenative rearrangement of esters presents a sustainable pathway to 1,3-diketones with hydrogen as the only byproduct. uni-bayreuth.de

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of 1,3-diketones, often in solvent-free conditions, significantly reducing reaction times and energy consumption. acs.orgdntb.gov.uanih.govtechnologynetworks.com

Biocatalysis: The use of enzymes, such as thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent aldolases, offers a highly selective and green alternative for the synthesis of β-diketones. nih.gov

| Synthesis Approach | Potential Advantages for 1,3-Octanedione, 4-ethyl-1-phenyl- | Key Research Focus |

| Catalytic Methods | Higher efficiency, selectivity, and reduced waste. | Screening of earth-abundant metal catalysts and novel organocatalysts. |

| Microwave-Assisted | Rapid reaction times, improved yields, and solvent-free conditions. acs.orgdntb.gov.ua | Optimization of microwave parameters for the specific substrates. |

| Biocatalysis | High enantioselectivity and mild reaction conditions. nih.gov | Identification and engineering of suitable enzymes. |

Exploration of Novel Reactivity and Catalysis

The reactivity of the 1,3-dicarbonyl moiety is well-established, serving as a versatile precursor for the synthesis of various heterocyclic compounds and as a ligand in catalysis. fiveable.meicm.edu.pl However, the specific substitution pattern of 1,3-Octanedione, 4-ethyl-1-phenyl- could unlock novel reactivity and catalytic applications.

Future research should focus on:

Synthesis of Heterocycles: Utilizing 1,3-Octanedione, 4-ethyl-1-phenyl- as a building block for the synthesis of novel pyrazoles, isoxazoles, and other heterocyclic systems with potential biological activities. icm.edu.plijpras.com

Metal Complex Catalysis: The formation of metal complexes with 1,3-Octanedione, 4-ethyl-1-phenyl- could yield catalysts for a range of organic transformations, including oxidations, reductions, and cross-coupling reactions. icm.edu.plresearchgate.net The lipophilic nature of the octanedione backbone could enhance solubility in non-polar solvents, offering advantages in certain catalytic systems.

Asymmetric Catalysis: The development of chiral variants of 1,3-Octanedione, 4-ethyl-1-phenyl- or its metal complexes could pave the way for new asymmetric catalytic processes.

Design of Advanced Materials incorporating 1,3-Octanedione, 4-ethyl-1-phenyl- Architectures

The ability of β-diketones to act as ligands for a wide range of metal ions and their inherent reactivity makes them excellent candidates for incorporation into advanced materials. researchgate.netnih.gov

Promising avenues for research include:

Polymer Science: Incorporating the 1,3-Octanedione, 4-ethyl-1-phenyl- moiety into polymer backbones or as pendant groups could lead to materials with tailored properties, such as thermal stability, optical properties, or metal-chelating capabilities. acs.org For instance, organoboron polymers based on 1,3-diketones have shown interesting emission properties. acs.org

Nanoparticles and Surfaces: The compound could be used to functionalize nanoparticles or surfaces, creating materials with specific catalytic or sensing properties. Calixarene derivatives bearing 1,3-diketone units have been shown to form stable complexes with metal ions, leading to the formation of nanoparticles. nih.gov

Luminescent Materials: Lanthanide complexes of β-diketones are known for their luminescent properties. nih.gov Investigating the complexes of 1,3-Octanedione, 4-ethyl-1-phenyl- with lanthanide ions could lead to new materials for applications in lighting and bio-imaging.

| Material Type | Potential Application | Key Research Focus |

| Polymers | Specialty polymers with enhanced thermal or optical properties. | Synthesis and characterization of polymers containing the diketone unit. |

| Nanoparticles | Catalysis, sensing, and drug delivery. | Controlled synthesis of functionalized nanoparticles. |

| Luminescent Materials | OLEDs, sensors, and bio-imaging. | Synthesis and photophysical characterization of lanthanide complexes. |

Advanced Theoretical Studies for Deeper Mechanistic Understanding

Computational chemistry offers a powerful tool to gain deeper insights into the structure, reactivity, and properties of 1,3-Octanedione, 4-ethyl-1-phenyl-.

Future theoretical studies could focus on:

Tautomeric Equilibrium: A detailed computational analysis of the keto-enol tautomerism of 1,3-Octanedione, 4-ethyl-1-phenyl- in various solvents and environments. researchgate.netacs.orgnih.gov This is crucial for understanding its reactivity and complexation behavior.

Reaction Mechanisms: DFT calculations can be employed to elucidate the mechanisms of reactions involving this diketone, including its synthesis and subsequent transformations. nih.gov This can aid in the optimization of reaction conditions and the design of more efficient catalytic systems.

Properties of Metal Complexes: Theoretical modeling can predict the geometries, electronic structures, and spectroscopic properties of metal complexes of 1,3-Octanedione, 4-ethyl-1-phenyl-, guiding the design of new catalysts and materials. acs.org

| Theoretical Method | Research Question | Potential Impact |

| DFT Calculations | Keto-enol tautomerism and solvent effects. | Predicts reactivity and guides experimental design. |

| Mechanistic Studies | Elucidation of reaction pathways. | Optimizes synthetic routes and catalyst performance. |

| Molecular Modeling | Structure and properties of metal complexes. | Accelerates the discovery of new materials with desired functionalities. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 4-ethyl-1-phenyl-1,3-octanedione in academic laboratories?

- The compound can be synthesized via Friedel-Crafts acylation using a substituted benzaldehyde and an appropriate diketone precursor. For example, acylation of 4-ethylbenzene derivatives with 1,3-octanedione in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Alternative routes include Claisen condensation between ethyl phenylacetate and a β-keto ester, followed by hydrolysis and decarboxylation .

- Key considerations : Solvent polarity (e.g., dichloromethane), temperature control (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm product purity via melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing 4-ethyl-1-phenyl-1,3-octanedione?

- 1H and 13C NMR : Identify protons adjacent to carbonyl groups (δ 2.5–3.5 ppm for diketone protons) and aromatic substituents (δ 6.5–8.0 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the ethyl chain .

- IR spectroscopy : Confirm diketone functionality via strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretching). Compare with reference spectra from databases like NIST Chemistry WebBook .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns. Cross-reference with NIST Standard Reference Data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for 4-ethyl-1-phenyl-1,3-octanedione across solvents?